Home > Products > Screening Compounds P3752 > Norantipyrine Glucuronide Sodium Salt
Norantipyrine Glucuronide Sodium Salt -

Norantipyrine Glucuronide Sodium Salt

Catalog Number: EVT-13478872
CAS Number:
Molecular Formula: C16H17N2NaO7
Molecular Weight: 372.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Norantipyrine glucuronide sodium salt is a significant metabolite of antipyrine, a non-opioid analgesic and antipyretic agent. This compound is formed through the conjugation of norantipyrine, a demethylated derivative of antipyrine, with glucuronic acid. The glucuronidation process is a critical phase II metabolic reaction that enhances the solubility and excretion of drugs and their metabolites.

Source

Norantipyrine glucuronide is primarily derived from the metabolism of antipyrine in the liver. The enzymatic conversion involves various UDP-glucuronosyltransferases, which facilitate the attachment of glucuronic acid to norantipyrine. This compound can be found in biological fluids, particularly urine, following the administration of antipyrine .

Classification

Norantipyrine glucuronide sodium salt is classified as a glucuronide and falls under the category of drug metabolites. It is often studied in pharmacokinetics and toxicology due to its role in drug metabolism and elimination processes.

Synthesis Analysis

Methods

The synthesis of norantipyrine glucuronide sodium salt can occur through several methods, primarily focusing on enzymatic reactions or chemical synthesis. The most common method involves:

  1. Enzymatic Glucuronidation: Utilizing UDP-glucuronosyltransferases to catalyze the reaction between norantipyrine and UDP-glucuronic acid.
  2. Chemical Synthesis: This may involve direct chemical reactions under specific conditions to form the glucuronide from norantipyrine.

Technical Details

The enzymatic method typically requires:

  • Substrate: Norantipyrine.
  • Co-substrate: UDP-glucuronic acid.
  • Enzyme Source: Liver microsomes or recombinant UDP-glucuronosyltransferases.

The reaction conditions such as pH, temperature, and incubation time are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

Norantipyrine glucuronide sodium salt has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₂₃N₃O₉SNa.
  • Molecular Weight: Approximately 433.44 g/mol.

The compound consists of a norantipyrine moiety linked to a glucuronic acid unit, which contributes to its solubility and biological activity.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of norantipyrine glucuronide sodium salt. These techniques provide detailed information on the molecular arrangement and functional groups present in the compound.

Chemical Reactions Analysis

Reactions

Norantipyrine glucuronide sodium salt participates in various chemical reactions, primarily related to its hydrolysis and interactions with other biochemical entities:

  1. Hydrolysis: Under acidic or enzymatic conditions, norantipyrine glucuronide can be hydrolyzed back to norantipyrine and glucuronic acid.
  2. Phase II Metabolism: It can further undergo additional conjugation or modification processes in biological systems.

Technical Details

The stability of norantipyrine glucuronide under physiological conditions makes it a reliable marker for studying antipyrine metabolism. The compound's behavior during hydrolysis can be quantitatively analyzed using chromatographic techniques .

Mechanism of Action

Process

The mechanism by which norantipyrine glucuronide sodium salt exerts its effects primarily revolves around its role as a metabolite rather than an active therapeutic agent. Its formation signifies the body's method of detoxifying and facilitating the excretion of antipyrine:

  1. Conjugation: The attachment of glucuronic acid enhances water solubility.
  2. Excretion: The resulting compound is more easily excreted via renal pathways.

Data

Studies indicate that approximately 25% of an administered dose of antipyrine is excreted as norantipyrine glucuronide within 48 hours . This data highlights its significance in pharmacokinetic assessments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature as a sodium salt.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses include High-Performance Liquid Chromatography (HPLC) for purity assessment and Thermogravimetric Analysis (TGA) for thermal stability evaluation .

Applications

Scientific Uses

Norantipyrine glucuronide sodium salt serves multiple roles in scientific research:

  1. Pharmacokinetic Studies: Used as a marker for studying the metabolism of antipyrine.
  2. Toxicology Research: Assists in understanding drug interactions and metabolic pathways.
  3. Analytical Chemistry: Employed in assays for quantifying drug metabolites in biological samples.

Its significance extends to clinical applications where monitoring drug metabolism is crucial for therapeutic efficacy and safety evaluations .

Metabolic Pathways and Biotransformation of Norantipyrine Glucuronide Sodium Salt

Role in Xenobiotic Metabolism of Antipyrine Derivatives

Norantipyrine glucuronide sodium salt represents a critical detoxification metabolite of antipyrine (phenazone), a model compound extensively used to study hepatic drug-metabolizing capacity. Antipyrine undergoes phase I metabolism primarily via cytochrome P450 (CYP)-mediated oxidation, generating three major metabolites: 4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine. Norantipyrine, an N-demethylated derivative, is subsequently conjugated via phase II glucuronidation to form norantipyrine glucuronide, a highly water-soluble compound excreted renally. This pathway accounts for approximately 16.5 ± 6.0% of the administered antipyrine dose in humans [4].

The formation of norantipyrine glucuronide exemplifies a detoxification mechanism that reduces systemic exposure to reactive intermediates. Unlike 3-hydroxymethylantipyrine (partially glucuronidated) or 3-carboxyantipyrine (excreted unchanged), norantipyrine undergoes complete glucuronidation, eliminating its pharmacological activity. This biotransformation is dose-independent, as evidenced by consistent urinary recovery profiles following 250 mg, 500 mg, and 1000 mg antipyrine administrations [4].

Table 1: Urinary Excretion Profile of Antipyrine Metabolites in Humans (500 mg Dose)

MetaboliteExcretion (% of Dose)Conjugation Status
Norantipyrine glucuronide16.5 ± 6.0%Fully glucuronidated
4-Hydroxyantipyrine28.5 ± 2.2%Fully glucuronidated
3-Hydroxymethylantipyrine35.1 ± 7.2%Partially glucuronidated (58%)
3-Carboxyantipyrine3.3 ± 0.8%Unconjugated

Enzymatic Mechanisms of Glucuronidation in Phase II Metabolism

Glucuronidation of norantipyrine is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly in the liver. This reaction involves the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the amine group of norantipyrine, forming an N-glucuronide conjugate. The reaction follows nucleophilic substitution kinetics, with the amine group attacking the anomeric carbon (C1) of UDPGA, resulting in β-configuration at the glycosidic bond [6] [9].

N-glucuronidation exhibits distinct structural specificity:

  • Electron density at the conjugation site influences catalytic efficiency, with UGT1A4 and UGT2B10 primarily catalyzing N-glucuronidation of tertiary amines [6].
  • Steric hindrance around the amine group modulates reaction velocity, explaining why norantipyrine glucuronidation occurs more rapidly than 3-hydroxymethylantipyrine glucuronidation [4].

The enzymatic process occurs in the endoplasmic reticulum and requires membrane disruption (e.g., by alamethicin) for optimal in vitro activity. Unlike O-glucuronides, N-glucuronides demonstrate enhanced resistance to enzymatic hydrolysis, contributing to their metabolic stability [6] [9].

Species-Specific Disparities in Conjugate Formation (Human vs. Rodent Models)

Significant interspecies differences exist in norantipyrine glucuronide formation:

  • Humans: Norantipyrine undergoes exclusive glucuronidation with no sulfation observed. Urinary excretion profiles confirm complete conversion to the glucuronide conjugate [4].
  • Rats: Norantipyrine metabolism favors sulfation over glucuronidation. This aligns with broader species-specific phase II trends: rat hepatic sulfotransferase (SULT) activity toward phenolic compounds exceeds human capacity by 3–5-fold [4] [10].

These disparities stem from:

  • Differential UGT/SULT expression: Human liver expresses higher UGT1A and UGT2B isoforms, whereas rodents exhibit elevated SULT1A1 activity.
  • Substrate affinity variations: Kinetic studies in rat S9 fractions show Km values for sulfation 2-fold lower than for glucuronidation of phenolic substrates [10].
  • Developmental differences: Zebrafish embryos (4 dpf) exhibit functional glucuronidation but lack sulfation capacity for benzophenone-2, contrasting with adult zebrafish where sulfation predominates [7].

Table 2: Species Comparison of Phase II Metabolic Preferences

Species/Life StageGlucuronidation CapacitySulfation CapacityDominant Pathway for Amine Conjugation
Human (adult)HighModerateGlucuronidation
Rat (adult)ModerateHighSulfation
Zebrafish (adult)ModerateHighSulfation (e.g., BP2)
Zebrafish embryo (4 dpf)LowAbsentGlucuronidation

Impact of Enzyme Inducers on Sulfation and Glucuronidation Dynamics

Enzyme inducers modulate norantipyrine glucuronidation through transcriptional activation of UGT genes:

  • Phenobarbital induces CYP2B/3A and UGT1A1, accelerating antipyrine clearance by >40% and increasing norantipyrine glucuronide urinary output [4].
  • Carbamazepine upregulates UGT2B7, enhancing glucuronidation efficiency (Vmax/Km) by 2.3-fold in human hepatocytes [4].

Conversely, inducers exhibit pathway-specific effects:

  • Rifampin potently induces both sulfation (via SULT activation) and glucuronidation, increasing 4-hydroxyantipyrine sulfate formation while minimally affecting norantipyrine glucuronidation due to its N-glucuronide specificity [4].
  • 3-Methylcholanthrene induces UGT1A6 but not amine-conjugating UGTs, demonstrating isoform-selective induction [1].

Co-factor availability also regulates conjugate formation:

  • UDPGA depletion shifts metabolism toward sulfation in saturable systems.
  • High substrate concentrations saturate sulfation (limited PAPS pool), favoring glucuronidation—observed in antipyrine dosing >500 mg [4] [6].

Properties

Product Name

Norantipyrine Glucuronide Sodium Salt

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate

Molecular Formula

C16H17N2NaO7

Molecular Weight

372.30 g/mol

InChI

InChI=1S/C16H18N2O7.Na/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23;/h2-7,11-14,16,19-21H,1H3,(H,22,23);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1

InChI Key

WSRPHIIMYLZSID-YYHOVTOASA-M

Canonical SMILES

CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)C3=CC=CC=C3.[Na+]

Isomeric SMILES

CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)C3=CC=CC=C3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.